

Spectroscopic data of 5-Phenyl-1H-tetrazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Phenyl-1H-tetrazole

Cat. No.: B099889

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of 5-Phenyl-1H-tetrazole

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Phenyl-1H-tetrazole**, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and includes visualizations of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of **5-Phenyl-1H-tetrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of **5-Phenyl-1H-tetrazole**. The data presented below were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for **5-Phenyl-1H-tetrazole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
17.45	Broad (br)	1H	N-H (Tetrazole ring)
7.99	Doublet (d)	2H	Ortho-protons (Phenyl ring)
7.54	Triplet (t)	3H	Meta- and Para-protons (Phenyl ring)
Solvent: DMSO-d ₆ , Spectrometer Frequency: 400 MHz[1]			

Table 2: ¹³C NMR Spectroscopic Data for **5-Phenyl-1H-tetrazole**

Chemical Shift (δ , ppm)	Assignment
155.93	C (Tetrazole ring)
131.84	Para-C (Phenyl ring)
129.78	Meta-C (Phenyl ring)
127.33	Ortho-C (Phenyl ring)
124.63	Ipso-C (Phenyl ring)
Solvent: DMSO-d ₆ , Spectrometer Frequency: 100 MHz[1] Note: Specific assignments for all phenyl carbons can vary; the values 124.63 and 120.69 from the source are also associated with the phenyl ring carbons.[1]	

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Absorption Bands for **5-Phenyl-1H-tetrazole**

Wavenumber (cm ⁻¹)	Description
2919	N-H Stretch
1601	C=N Stretch (Tetrazole ring) / C=C Stretch (Aromatic)
1457	C=C Stretch (Aromatic)
1281	Ring Vibration
722	C-H Out-of-plane Bending (Aromatic)
Sample Preparation: KBr Pellet[1] The appearance of a distinct N-H stretching band is a key indicator of the successful formation of the tetrazole ring from a nitrile precursor.[2]	

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **5-Phenyl-1H-tetrazole**

m/z	Ion Type	Method	Relative Intensity
146.15	[M] ⁺	EI	-
145	[M-H] ⁻	LC-ESI-QFT	-
118	[M-N ₂] ⁺	EI	100%
91	[C ₆ H ₅ N] ⁺	EI	74.4%
77	[C ₆ H ₅] ⁺	EI	45.6%

M: Molecular Ion, EI: Electron Ionization, LC-ESI-QFT: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight[3][4][5][6] The molecular formula is C₇H₆N₄ with a molecular weight of 146.15 g/mol .[4][5][6]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of purified **5-Phenyl-1H-tetrazole** was dissolved in 0.6-0.7 mL of DMSO-d₆. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.0 ppm). The resulting solution was transferred into a 5 mm NMR tube.[7]
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a JEOL 400 MHz spectrometer. [1]
- ¹H NMR Acquisition Parameters:

- Spectrometer Frequency: 400 MHz
- Solvent: DMSO-d₆
- Number of Scans: 16-64 (adjusted based on concentration)
- Relaxation Delay: 1-2 seconds[7]
- ¹³C NMR Acquisition Parameters:
 - Spectrometer Frequency: 100 MHz[1]
 - Solvent: DMSO-d₆
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio
 - Relaxation Delay: 2-5 seconds[7]

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: 1-2 mg of dry **5-Phenyl-1H-tetrazole** was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The homogenous mixture was then compressed in a die under 8-10 tons of pressure to form a transparent pellet.[7]
- Instrumentation: Spectra were recorded using a Perkin Elmer 400 FT-IR spectrometer.[1]
- Data Acquisition: A background spectrum of a pure KBr pellet was first collected. The sample pellet was then placed in the spectrometer's sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹. [1][7]

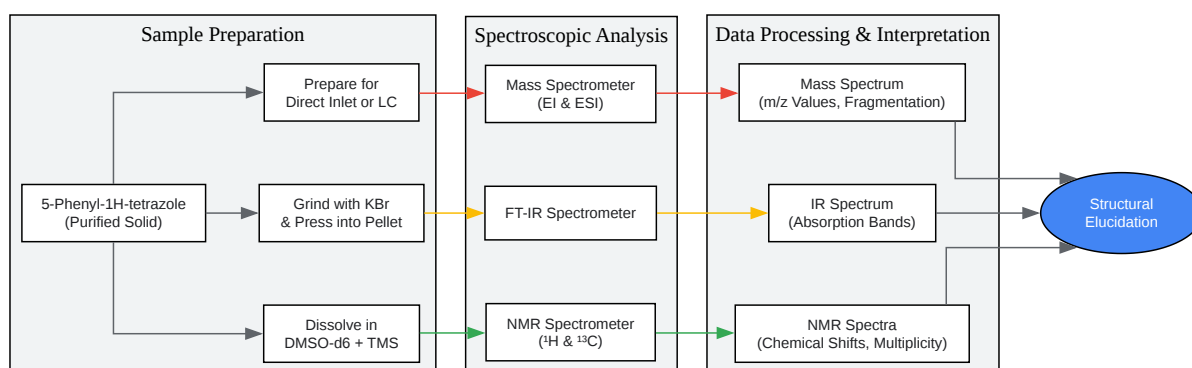
Mass Spectrometry Protocol

- Electron Ionization (EI): The sample was introduced directly into the ion source. The mass spectrum was obtained using a standard electron ionization energy of 70 eV.[4]
- Liquid Chromatography-Electrospray Ionization (LC-ESI-QFT): The sample was analyzed using a liquid chromatography system coupled to an ESI source and a Quadrupole Time-of-

Flight mass spectrometer. The data presented corresponds to the negative ion mode, detecting the $[M-H]^-$ species.[3]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **5-Phenyl-1H-tetrazole**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **5-Phenyl-1H-tetrazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]

- 3. massbank.eu [massbank.eu]
- 4. 5-Phenyltetrazole(18039-42-4) ¹³C NMR [m.chemicalbook.com]
- 5. 5-Phenyl-1H-tetrazole | C₇H₆N₄ | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data of 5-Phenyl-1H-tetrazole (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099889#spectroscopic-data-of-5-phenyl-1h-tetrazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com